molecular formula C6H6N2O B1290439 2-Amino-6-pyridinecarboxaldehyde CAS No. 332884-35-2

2-Amino-6-pyridinecarboxaldehyde

Cat. No. B1290439
Key on ui cas rn: 332884-35-2
M. Wt: 122.12 g/mol
InChI Key: PXYOOBSFOBZSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

Into a 1-neck round-bottom flask, 6-Amino-pyridine-2-carbaldehyde (2.85 g, 23.3 mmol), 1-Methylpiperazine (5.00 mL, 45.1 mmol), 1,2-Dichloroethane (100 mL, 1000 mmol) and Acetic acid (2.50 mL, 44.0 mmol) were added and stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (14.8 g, 70.0 mmol) was added portion wise over 20 minutes. The reaction mixture was stirred at room temperature over night. The reaction was partitioned with Sat. NaHCO3. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and stripped to give a yellow solid. The reaction mixture was purified via ISCO column chromatography with DCM and methanol as eluant (0 to 20% methano). The collected fractions afforded 6-(4-Methyl-piperazin-1-ylmethyl)-pyridin-2-ylamine as a yellow solid (1.20, 25%)
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.ClCCCl.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:8][C:6]2[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][CH:5]=2)[CH2:13][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature over night
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned with Sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic was separated
WASH
Type
WASH
Details
washed with Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified via ISCO column chromatography with DCM and methanol as eluant (0 to 20% methano)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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